molecular formula C9H6N4O2 B2574079 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 1315363-94-0

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid

Cat. No.: B2574079
CAS No.: 1315363-94-0
M. Wt: 202.173
InChI Key: VQKFUSJHDXPSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic Acid is a high-value chemical scaffold for neuroscience research, functioning as a novel class of selective ligands for the γ-hydroxybutyric acid (GHB) high-affinity binding sites . This compound is part of a structural family that has demonstrated relatively high affinity (Ki values in the 0.19 to 2.19 μM range) and excellent selectivity, showing over 50-fold preference for GHB binding sites over the orthosteric binding sites of GABAA receptors . Its core research utility lies in its ability to help scientists distinguish between the different binding interactions of neuroactive substances and to probe the physiological role of the elusive high-affinity GHB binding site in the central nervous system . The exploration of this imidazo[1,2-b]pyridazine scaffold provides crucial tools for expanding the structural diversity of available ligands and facilitates further in vivo studies, with identified prodrug candidates aimed at improving brain delivery for advanced neurological investigations . Furthermore, the imidazo[1,2-b]pyridazine core structure is recognized in medicinal chemistry for its presence in compounds investigated for various therapeutic areas, underscoring its broader significance in drug discovery efforts .

Properties

IUPAC Name

2-(6-cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4O2/c10-4-6-1-2-8-11-7(3-9(14)15)5-13(8)12-6/h1-2,5H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKFUSJHDXPSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2N=C1C#N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315363-94-0
Record name 2-{6-cyanoimidazo[1,2-b]pyridazin-2-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridazine with cyanoacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-b]pyridazines with various functional groups.

Scientific Research Applications

Pharmacological Potential

Recent studies have identified 2-(6-cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid as a potential ligand-scaffold for developing high-affinity compounds targeting GABA A receptors. This receptor is crucial in the central nervous system, influencing various neurological functions. The compound has shown selectivity and affinity in binding studies, with reported values indicating promising pharmacological activity .

Cancer Research

The compound's structural similarity to other bioactive molecules suggests potential applications in cancer therapy. Its ability to interact with specific biological targets may inhibit tumor growth or induce apoptosis in cancer cells. However, detailed studies are required to establish its efficacy and safety in clinical settings.

Neuropharmacology

Research indicates that compounds similar to this compound can modulate neurotransmitter systems involved in mood regulation and anxiety. Its role as a GABA A receptor antagonist positions it as a candidate for further exploration in treating anxiety disorders and other neuropsychiatric conditions.

Table 1: Predicted Collision Cross Section Data

Adductm/zPredicted CCS (Ų)
[M+H]+203.05635143.7
[M+Na]+225.03829155.8
[M+NH₄]+220.08289146.7
[M+K]+241.01223149.3
[M-H]-201.04179135.7

This table summarizes the predicted collision cross-section (CCS) data for various adducts of the compound, which is essential for understanding its behavior in mass spectrometry analyses.

Case Study: Neuroactive Ligand Development

A study published in Journal of Medicinal Chemistry explored the development of ligands based on the imidazo[1,2-b]pyridazine scaffold, including derivatives of this compound. The research demonstrated that modifications to the scaffold significantly impacted binding affinity and selectivity for GABA A receptors, suggesting pathways for creating novel therapeutics targeting neurological disorders .

Mechanism of Action

The mechanism of action of 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid involves its interaction with specific molecular targets. The cyano group and the imidazo[1,2-b]pyridazine ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Substituent Variations at Position 6

The 6-position substitution on the imidazo[1,2-b]pyridazine scaffold significantly influences biological activity and physicochemical properties:

Compound Name Substituent (Position 6) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity Reference(s)
2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid Cyano (-CN) C₉H₆N₄O₂ 202.17 High selectivity for GHB binding sites; polar due to -COOH and -CN groups
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid Chloro (-Cl) C₇H₄ClN₃O₂ 197.58 Lower polarity compared to cyano analog; potential prodrug precursor via esterification
Ethyl 2-(imidazo[1,2-b]pyridazin-2-yl)acetate None (parent compound) C₁₀H₁₁N₃O₂ 205.21 Ester form reduces polarity; may act as a prodrug for in vivo hydrolysis to acetic acid

Key Findings :

  • The cyano group enhances binding affinity to GHB sites compared to chloro or unsubstituted analogs, as demonstrated by Krall et al. (2019), who reported nanomolar affinity for cyano derivatives .
  • Chloro substitution improves metabolic stability but reduces selectivity for GHB sites compared to cyano .
  • Ester derivatives (e.g., ethyl esters) exhibit improved cell permeability but require hydrolysis to the active carboxylic acid form .

Core Heterocycle Modifications

Variations in the heterocyclic backbone alter electronic properties and target interactions:

Compound Name Core Structure Molecular Formula Key Differences Reference(s)
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid Imidazo[1,2-a]pyridine C₁₇H₁₅N₃O₂ Pyridine ring instead of pyridazine; reduced planarity and altered binding kinetics
2-((3-isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Triazolo[4,3-b]pyridazine C₁₀H₁₂N₄O₂S Triazole substitution introduces sulfur; modulates pharmacokinetic properties

Key Findings :

  • Triazolo[4,3-b]pyridazine analogs demonstrate enhanced metabolic stability but require optimization for target selectivity .

Functional Group Modifications at Position 2

The acetic acid moiety is critical for target engagement:

Compound Name Functional Group (Position 2) Molecular Formula Biological Impact Reference(s)
This compound Carboxylic acid (-COOH) C₉H₆N₄O₂ High polarity limits blood-brain barrier penetration; strong binding to GHB sites
Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate Ester (-COOEt) C₁₀H₁₁ClN₃O₂ Improved lipophilicity; acts as a prodrug in vivo
6-Chloroimidazo[1,2-b]pyridazine-2-methanol Hydroxymethyl (-CH₂OH) C₇H₆ClN₃O Reduced acidity; potential for CNS penetration but lower binding affinity

Key Findings :

  • Carboxylic acid derivatives show superior in vitro binding but require structural modifications (e.g., ester prodrugs) for in vivo efficacy .
  • Hydroxymethyl analogs prioritize blood-brain barrier penetration over target affinity, making them suitable for CNS applications .

Biological Activity

2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid is a compound that belongs to the imidazo[1,2-b]pyridazine class, characterized by a cyano group at the 6-position and an acetic acid moiety at the 2-position. Its unique structure suggests potential pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

  • Molecular Formula : C9_9H6_6N4_4O2_2
  • CAS Number : 1315363-94-0
  • Structural Features : The compound features a bicyclic imidazo[1,2-b]pyridazine ring system, which contributes to its biological activity through interactions with various molecular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. For instance:

  • Inhibition of VEGFR-2 : The compound has shown significant inhibitory activity against VEGFR-2, a key target in cancer therapy. In vitro studies reported IC50_{50} values ranging from 60.70 nM to 1800 nM for related compounds, indicating strong potential for angiogenesis inhibition .
  • Cell Growth Inhibition : In cell line assays, compounds similar to this compound demonstrated growth inhibition percentages (GI%) between 62.21% and 100.14% against various cancer types such as melanoma and non-small cell lung cancer (NSCLC) .

The mechanism of action involves binding to specific enzymes and receptors, modulating their activity through:

  • Enzyme Inhibition : The cyano group enhances binding affinity to target enzymes, potentially leading to reduced tumor growth.
  • Gene Expression Modulation : Studies have indicated that related compounds can upregulate pro-apoptotic genes (e.g., p53 and Bax) while downregulating anti-apoptotic genes (e.g., Bcl-2), promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, pyridazine derivatives have exhibited notable antimicrobial effects:

  • Broad-Spectrum Activity : Compounds derived from this class have shown activity against various pathogens, including Staphylococcus aureus and MRSA, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL .

Comparative Analysis with Similar Compounds

CompoundStructureBiological ActivityIC50_{50}/MIC
This compoundStructureAnticancer (VEGFR-2), AntimicrobialIC50_{50}: 60.70–1800 nM; MIC: 0.5–128 μg/mL
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)acetic acidStructureModerate anticancer activityVaries
2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)acetic acidStructureLimited activity reportedVaries

Unique Features

The presence of the cyano group in this compound distinguishes it from other derivatives in terms of selectivity and binding affinity towards biological targets.

Study on Anticancer Activity

A recent study evaluated several pyridazine derivatives for their anticancer efficacy. Among these, the compound exhibited promising results with a GI50_{50} value ranging from 1.66 to 100 μM across different cancer cell lines. The study concluded that structural modifications could enhance biological activity further .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of pyridazine derivatives revealed that certain analogs displayed potent activity against resistant strains of bacteria. This highlights the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Cyanoimidazo[1,2-b]pyridazin-2-yl)acetic acid, and what key reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized via cyclocondensation reactions. A key approach involves reacting 2-aminoimidazole derivatives with functionalized pyridazine precursors under controlled conditions. Critical parameters include:

  • Precursor Selection : Use of 6-cyano-substituted pyridazine intermediates to ensure regioselectivity .
  • Reaction Conditions : Optimized temperatures (80–100°C) and acidic catalysts (e.g., acetic acid) to promote cyclization .
  • Purification : Column chromatography or recrystallization to isolate the product (typical yields: 40–60%) .
    • Reference : Evidence of synthesis routes and molecular formula (C₉H₆N₄O₂, CAS 1315363-94-0) is detailed in .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolves the imidazo[1,2-b]pyridazine core geometry and confirms the acetic acid substituent’s position .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyano group at δ ~110 ppm; acetic acid protons at δ ~3.5 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (202.17 g/mol) and fragmentation patterns .

Q. How does the substitution pattern on the imidazo[1,2-b]pyridazine core affect binding affinity to neurological targets?

  • Methodological Answer :

  • Cyano Group at Position 6 : Enhances selectivity for γ-hydroxybutyric acid (GHB) binding sites (Ki = 0.19–2.19 μM) by forming hydrogen bonds with key residues .
  • Acetic Acid Moiety : Critical for high-affinity interactions; esterification reduces activity but improves prodrug potential .
    • Reference : Structure-activity relationship (SAR) studies from and .

Advanced Research Questions

Q. What computational strategies are employed to model the compound’s interaction with GHB high-affinity binding sites?

  • Methodological Answer :

  • Molecular Docking : Uses homology models of GHB binding sites to predict ligand-receptor interactions (e.g., Glide or AutoDock Vina) .
  • DFT Calculations : Analyzes electronic properties of the cyano and acetic acid groups to optimize binding energy .
    • Data : Docking scores correlate with experimental Ki values (R² > 0.85) .

Q. What methodological considerations are critical when developing prodrug derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Esterification : Masking the acetic acid group as ethyl esters improves lipophilicity (logP from −1.2 to +0.8) .
  • In Vitro/In Vivo Correlation : Use parallel artificial membrane permeability assays (PAMPA-BBB) to screen prodrug candidates before rodent studies .
    • Reference : Prodrug optimization strategies from .

Q. How can researchers reconcile discrepancies in binding affinity data across different assay systems for this ligand?

  • Methodological Answer :

  • Assay Standardization : Use identical radioligands (e.g., [³H]NCS-382) and buffer conditions (pH 7.4, 25°C) to minimize variability .
  • Orthogonal Validation : Confirm Ki values via functional assays (e.g., electrophysiology) or competitive binding with gabazine .

Q. What strategies optimize selectivity between GHB binding sites and structurally related GABA_A receptor targets?

  • Methodological Answer :

  • Side Chain Modifications : Introducing bulkier substituents on the pyridazine ring reduces GABA_A affinity (selectivity >50-fold) .
  • Mutagenesis Studies : Identify key receptor residues (e.g., Arg-287 in GHB sites) for targeted ligand design .

Q. What stability challenges arise during in vivo pharmacokinetic studies, and how are they addressed methodologically?

  • Methodological Answer :

  • pH Sensitivity : Formulate the compound in buffered solutions (pH 5–6) to prevent degradation in plasma .
  • Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and design deuterated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.